molecular formula C11H15N3O2 B4062613 N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline

N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline

Cat. No.: B4062613
M. Wt: 221.26 g/mol
InChI Key: JMXXKCFKWMHVBR-UHFFFAOYSA-N
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Description

N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline: is a complex organic compound that features a nitro group, a pyrrolidine ring, and an aniline moiety

Properties

IUPAC Name

N-methyl-2-nitro-5-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-10-8-9(13-6-2-3-7-13)4-5-11(10)14(15)16/h4-5,8,12H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXXKCFKWMHVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline typically involves multiple steps. One common method includes the nitration of N-methyl-5-(pyrrolidin-1-yl)aniline, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron powder or catalytic hydrogenation.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Iron powder, catalytic hydrogenation.

    Substitution: Various electrophiles in the presence of catalysts.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to N-methyl-2-amino-5-(pyrrolidin-1-yl)aniline.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. The presence of the pyrrolidine ring is known to enhance the biological activity of many compounds, making it a candidate for drug development .

Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its chemical properties allow for the creation of materials with specific characteristics, such as improved thermal stability and colorfastness .

Mechanism of Action

The mechanism of action of N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring can enhance the compound’s binding affinity to specific proteins, influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: N-methyl-2-nitro-5-(pyrrolidin-1-yl)aniline is unique due to the combination of the nitro group, pyrrolidine ring, and aniline moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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